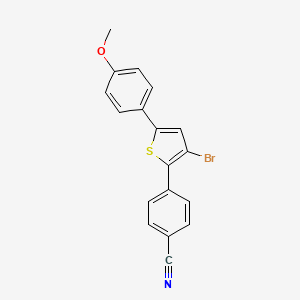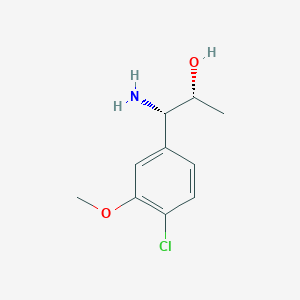
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, makes it an interesting molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amine or alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.
Catalysis: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Involvement: Affecting specific biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methoxy group on the aromatic ring.
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the chloro group on the aromatic ring.
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: Contains an additional methoxy group on the aromatic ring.
Uniqueness
The presence of both chloro and methoxy groups on the aromatic ring of (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL makes it unique compared to similar compounds. These substituents can influence the compound’s reactivity, biological activity, and overall properties.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
Clave InChI |
PCQTYACTMUPYOI-LHLIQPBNSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)
![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
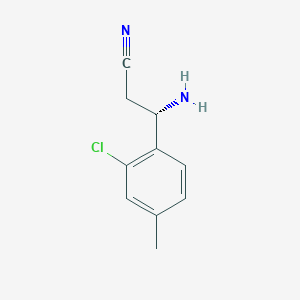
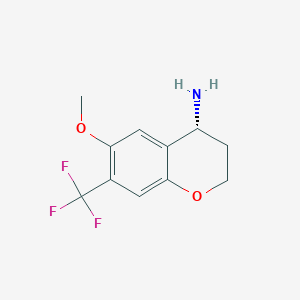
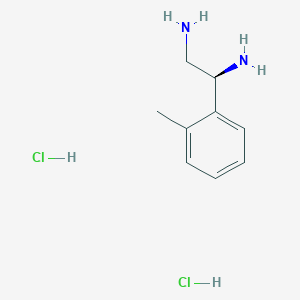
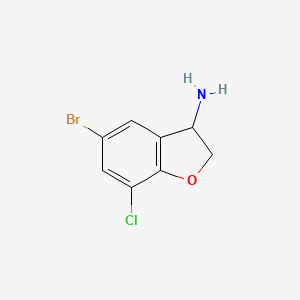
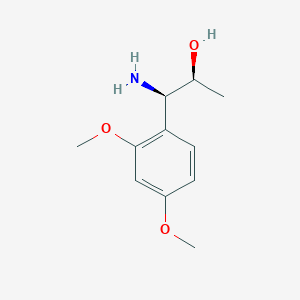
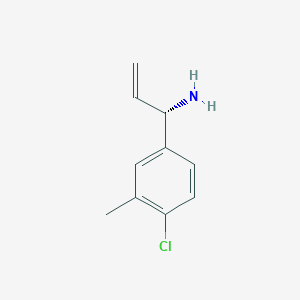
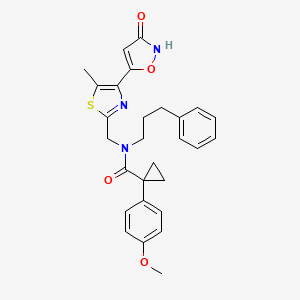
![N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)


